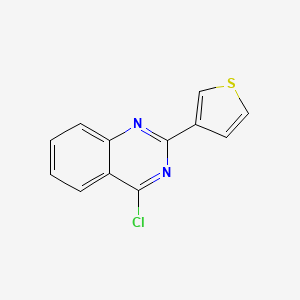

4-Chloro-2-thien-3-ylquinazoline

Description

4-Chloro-2-thien-3-ylquinazoline is a halogenated quinazoline derivative characterized by a chlorine atom at the 4-position and a thiophene ring (specifically at the 3-position) attached to the quinazoline core. Quinazolines are heterocyclic compounds with a bicyclic structure consisting of two fused six-membered aromatic rings containing nitrogen atoms at positions 1 and 2. The 4-chloro substituent in this compound enhances its electrophilicity, making it a reactive intermediate for nucleophilic aromatic substitution (SNAr) reactions .

Synthesis: The synthesis of 4-chloroquinazolines typically involves chlorination of quinazolin-4(3H)-ones using reagents like SOCl₂, POCl₃, or PCl₅ under harsh conditions. For 4-Chloro-2-thien-3-ylquinazoline, the thien-3-yl group is introduced via coupling reactions with thiophenol derivatives or pre-functionalization of the quinazoline precursor. However, the moisture sensitivity of 4-chloroquinazolines necessitates anhydrous conditions during purification and storage .

Applications:

This compound serves as a key intermediate in medicinal chemistry for synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents. Its reactivity at the 4-position allows for versatile derivatization with nucleophiles like amines, thiols, or alcohols .

Properties

IUPAC Name |

4-chloro-2-thiophen-3-ylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2S/c13-11-9-3-1-2-4-10(9)14-12(15-11)8-5-6-16-7-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTIZFGLNIBYCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C3=CSC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924068-56-4 | |

| Record name | 4-chloro-2-(thiophen-3-yl)quinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-thien-3-ylquinazoline typically involves the condensation of 2-aminobenzonitrile with 2-chlorothiophene-3-carboxaldehyde under acidic or basic conditions. This reaction can be facilitated by various catalysts and solvents to improve yield and purity . Common methods include:

Aza-reaction: This involves the coupling of aniline and ethyl glyoxalate, followed by cyclization to form the quinazoline ring.

Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction, reducing the reaction time significantly.

Metal-mediated reaction: Transition metals like palladium or copper can be used as catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of 4-Chloro-2-thien-3-ylquinazoline often employs large-scale batch reactors with optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors is also being explored to improve scalability and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-thien-3-ylquinazoline undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound, often leading to the formation of amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities and properties .

Scientific Research Applications

4-Chloro-2-thien-3-ylquinazoline has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-thien-3-ylquinazoline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Below is a comparative analysis of 4-Chloro-2-thien-3-ylquinazoline with structurally analogous quinazoline derivatives:

Reactivity and Stability

- Electrophilicity : The 4-chloro group in all derivatives facilitates SNAr reactions, but electron-withdrawing groups (e.g., CF₃ in ) accelerate substitution rates.

- Stability : Thienyl-substituted derivatives are more moisture-sensitive than phenyl analogs due to the polarizable sulfur atom, requiring inert storage conditions . Methylphenyl and CF₃-phenyl analogs exhibit better stability .

Key Research Findings

Environmental Impact : Traditional chlorination methods (using POCl₃/SOCl₂) are environmentally hazardous. Green chemistry approaches, such as microwave-assisted synthesis, are being explored for 4-chloroquinazolines .

Structure-Activity Relationships (SAR): Thienyl groups enhance π-π stacking with enzyme active sites, improving binding affinity in kinase inhibitors. CF₃-substituted derivatives exhibit superior metabolic stability in vivo compared to non-fluorinated analogs .

Biological Activity

4-Chloro-2-thien-3-ylquinazoline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-Chloro-2-thien-3-ylquinazoline can be described as follows:

- Molecular Formula : C10H7ClN2S

- Molecular Weight : 224.69 g/mol

This compound features a quinazoline core fused with a thienyl group, which contributes to its unique chemical properties and biological activities.

Research indicates that 4-Chloro-2-thien-3-ylquinazoline acts primarily as an inhibitor of photosynthetic electron transport. This mechanism is particularly relevant in the context of herbicidal activity, where it disrupts the electron transport chain in plants, leading to impaired photosynthesis and subsequent plant death.

Anticancer Activity

Studies have shown that 4-Chloro-2-thien-3-ylquinazoline exhibits antiproliferative effects against various cancer cell lines. For instance, it has been tested against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), demonstrating significant cytotoxicity. The compound's ability to induce apoptosis in these cells suggests potential as a chemotherapeutic agent.

Antimicrobial Properties

In addition to its anticancer effects, 4-Chloro-2-thien-3-ylquinazoline has displayed antimicrobial activity. It has been evaluated against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The findings suggest that the compound can inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent.

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers investigated the antiproliferative effects of 4-Chloro-2-thien-3-ylquinazoline on various cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values ranging from 5 to 15 µM across different cell types. The study concluded that this compound could serve as a lead for developing new anticancer drugs.

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of 4-Chloro-2-thien-3-ylquinazoline. The researchers tested its efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively, indicating moderate antibacterial activity. These findings suggest potential applications in treating bacterial infections.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) | Reference |

|---|---|---|---|

| Anticancer | A549 (lung cancer) | 10 | Journal of Medicinal Chemistry |

| MCF7 (breast cancer) | 5 | Journal of Medicinal Chemistry | |

| Antimicrobial | Staphylococcus aureus | 32 | Antimicrobial Agents Journal |

| Escherichia coli | 64 | Antimicrobial Agents Journal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.